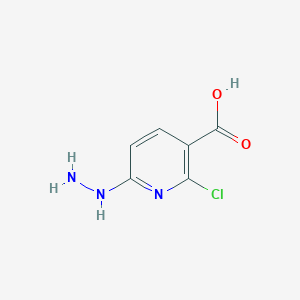

2-Chloro-6-hydrazinylnicotinic acid

Description

Context within Nicotinic Acid Derivatives and Halogenated Pyridines

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry. acs.orgchemistryjournal.net These compounds have demonstrated a wide range of biological activities, including roles in treating high cholesterol, pneumonia, and even showing potential against Alzheimer's disease. chemistryjournal.netresearchgate.net The core structure of nicotinic acid, a pyridine (B92270) ring with a carboxylic acid at the 3-position, serves as a versatile scaffold for chemical modifications.

The presence of a chlorine atom on the pyridine ring places 2-Chloro-6-hydrazinylnicotinic acid within the family of halogenated pyridines. Halogenated pyridines are highly valuable starting materials in organic synthesis. eurekalert.org They are often used in nucleophilic substitution reactions to build more complex heterocyclic and macrocyclic structures. eurekalert.org The introduction of halogen atoms can significantly alter the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of the resulting molecules. The selective halogenation of pyridines is a significant area of research, with various methods being developed to control the position of halogenation on the ring. mountainscholar.orgchemrxiv.org

Significance of Hydrazinyl Functionality in Organic Synthesis

The hydrazinyl group (-NHNH2) is a powerful tool in the arsenal (B13267) of organic chemists. It is a highly reactive nucleophile, readily participating in reactions to form a variety of important chemical bonds. One of the most common applications of the hydrazinyl group is in the synthesis of hydrazones, which are formed by reacting a hydrazine (B178648) with an aldehyde or ketone. researchgate.netmdpi.com Hydrazones themselves are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comrasayanjournal.co.in

Furthermore, the hydrazinyl group is a key precursor for the synthesis of various heterocyclic compounds. For example, it can be used to construct pyrazoles and 1,3,4-oxadiazoles, which are important structural motifs in many pharmaceuticals. researchgate.netgsconlinepress.com The versatility of the hydrazinyl group makes this compound a particularly interesting starting material for generating libraries of diverse compounds for biological screening.

Potential Academic Research Trajectories for the this compound Scaffold

The unique combination of a halogenated pyridine ring, a carboxylic acid, and a hydrazinyl group in this compound opens up numerous avenues for academic research. The reactivity of the hydrazinyl group allows for the synthesis of a wide array of derivatives. For instance, it can be reacted with various aldehydes and ketones to produce a library of hydrazones. These hydrazones could then be screened for a range of biological activities, given the known pharmacological importance of this class of compounds.

Another promising research direction involves using the hydrazinyl group as a handle to construct more complex heterocyclic systems. The synthesis of pyrazole (B372694) and oxadiazole derivatives from hydrazides is a well-established strategy. researchgate.netgsconlinepress.com By applying these methods to this compound, novel compounds with unique three-dimensional structures could be generated. These new scaffolds could then be investigated for their potential as enzyme inhibitors or receptor modulators.

The presence of the chlorine atom also offers opportunities for further functionalization through cross-coupling reactions, a powerful set of tools in modern organic synthesis. This could allow for the introduction of a wide variety of substituents at the 2-position of the pyridine ring, further expanding the chemical space that can be explored from this starting material. The resulting library of compounds could be invaluable for structure-activity relationship (SAR) studies, helping to identify key structural features responsible for any observed biological effects.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6ClN3O2 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

2-chloro-6-hydrazinylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C6H6ClN3O2/c7-5-3(6(11)12)1-2-4(9-5)10-8/h1-2H,8H2,(H,9,10)(H,11,12) |

InChI Key |

SMRRGDSEHLYPBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)NN |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 6 Hydrazinylnicotinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-6-hydrazinylnicotinic acid, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the exchangeable protons of the hydrazinyl and carboxylic acid groups. The pyridine ring features two protons at positions 4 and 5. Based on data for 6-hydrazinylnicotinic acid, which shows pyridine protons at δ 8.07 (d) and 6.94 (d), the introduction of an electron-withdrawing chlorine atom at the C2 position is predicted to deshield both protons, shifting them downfield. echemi.com The proton at C5 (H5) would appear as a doublet, coupled to the proton at C4 (H4). Similarly, H4 would be a doublet due to coupling with H5. The protons of the hydrazinyl (-NH-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their chemical shifts can vary with solvent, concentration, and temperature. They would likely appear as broad singlets and may not always be observed.

Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H4 | ~8.2 - 8.4 | Doublet (d) | ~8.0 - 9.0 |

| H5 | ~7.1 - 7.3 | Doublet (d) | ~8.0 - 9.0 |

| -COOH | ~13.0 - 14.0 | Broad Singlet (br s) | N/A |

| -NH- | ~9.0 - 10.0 | Broad Singlet (br s) | N/A |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | N/A |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the pyridine ring, plus one for the carboxylic acid carbonyl group. The chemical shifts are predicted by taking the known values for 6-hydrazinylnicotinic acid as a baseline (C2: 159.6, C3: 119.9, C4: 140.9, C5: 110.6, C6: not reported but expected to be high, C=O: 167.2 ppm) and adjusting for the effects of the C2-chloro substituent. echemi.com The carbon atom directly bonded to the chlorine (C2) would be significantly affected. The other ring carbons (C3, C4, C5, C6) and the carbonyl carbon (C7) would also experience shifts due to the electronic perturbation.

Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~150 - 155 |

| C3 | ~118 - 122 |

| C4 | ~141 - 144 |

| C5 | ~108 - 112 |

| C6 | ~158 - 162 |

| C7 (-COOH) | ~166 - 169 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals predicted at δ ~8.2-8.4 ppm and δ ~7.1-7.3 ppm would confirm their spatial proximity and establish the H4-H5 connectivity on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show a correlation between the H4 signal and the C4 signal, and between the H5 signal and the C5 signal, thus confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons) and linking different parts of the molecule. Key expected correlations would include:

H4 correlating to C2, C3, C5, and C6.

H5 correlating to C3, C4, and C6.

These correlations would definitively establish the substitution pattern on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. mt.com For this compound, with a molecular formula of C₆H₆ClN₃O₂, the theoretical exact mass can be calculated.

The presence of chlorine is readily identifiable by its characteristic isotopic pattern. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum would exhibit a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound. HRMS would measure the m/z value of the monoisotopic molecular ion (containing ¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O) to several decimal places, allowing for the unambiguous confirmation of the elemental formula.

Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated m/z |

| [M]⁺ | C₆H₆³⁵ClN₃O₂ | 201.01485 |

| [M+2]⁺ | C₆H₆³⁷ClN₃O₂ | 203.01190 |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. mt.comfrontiersin.org These two methods are often complementary. For this compound, the spectra would be characterized by vibrations of the carboxylic acid, hydrazinyl, and chloro-substituted pyridine moieties.

O-H Stretch: A very broad absorption band is expected in the IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

N-H Stretches: The hydrazinyl group will show characteristic N-H stretching vibrations in the 3200-3400 cm⁻¹ region. Typically, a primary amine (-NH₂) shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) shows one.

C=O Stretch: A strong absorption band for the carbonyl group of the carboxylic acid is expected around 1700 cm⁻¹. Hydrogen bonding can shift this to a slightly lower wavenumber.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1400-1650 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Carboxylic Acid | O-H stretch | 2500-3300 | Strong, Broad | Weak |

| Hydrazinyl | N-H stretches | 3200-3400 | Medium | Medium |

| Carboxylic Acid | C=O stretch | ~1700 | Strong | Medium |

| Pyridine Ring | C=C, C=N stretches | 1400-1650 | Medium-Strong | Strong |

| Pyridine Ring | Ring breathing | ~1000 | Medium | Strong |

| Aryl-Cl | C-Cl stretch | 600-800 | Strong | Medium |

X-ray Crystallography for Solid-State Molecular Structure and Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org While a crystal structure for this compound is not available, analysis of the closely related 6-hydrazinylnicotinic acid provides a strong basis for predicting its solid-state behavior. researchgate.net

The structure of 6-hydrazinylnicotinic acid reveals a planar molecule where the crystal packing is dominated by extensive intermolecular hydrogen bonding, forming a three-dimensional network. researchgate.net Specifically, N—H⋯O and O—H⋯N hydrogen bonds are observed. researchgate.net It is highly probable that this compound would adopt a similar packing motif. The carboxylic acid group is an excellent hydrogen bond donor (O-H) and acceptor (C=O), while the hydrazinyl group provides multiple donor (N-H) and acceptor (lone pairs on N) sites.

One would expect the formation of robust hydrogen-bonded dimers between the carboxylic acid groups (O—H⋯O), a common feature in carboxylic acid crystal structures. Furthermore, the hydrazinyl group's N-H protons would likely form hydrogen bonds with the nitrogen atom of the pyridine ring (N—H⋯N) or the carbonyl oxygen (N—H⋯O) of neighboring molecules. These extensive hydrogen bonding networks would be the primary determinant of the crystal lattice, leading to a stable, high-melting-point solid. The presence of the chlorine atom might introduce weak C-H⋯Cl or halogen bonding interactions, further influencing the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. While specific, detailed experimental UV-Vis spectra for this compound are not extensively documented in publicly available literature, the compound's structural features allow for a robust theoretical analysis of its expected spectroscopic behavior. The molecule's absorption of UV-Vis radiation is governed by the presence of multiple chromophores and auxochromes attached to the central pyridine ring.

The structure of this compound contains a pyridine ring, which is an aromatic heterocycle with a delocalized π-electron system. This system is primarily responsible for strong electronic absorptions. The transitions that occur are typically π → π* (pi to pi-star) and n → π* (n to pi-star) transitions. msu.edumasterorganicchemistry.com

The key structural components influencing the UV-Vis spectrum are:

Pyridine Ring: The core heterocyclic ring provides the fundamental π → π* transitions.

Carboxylic Acid Group (-COOH): This group acts as a chromophore (C=O) and can influence the spectral properties of the pyridine ring. masterorganicchemistry.com

Hydrazinyl Group (-NHNH₂): This is a strong auxochrome, a group with non-bonding electrons (n-electrons) that can significantly modify the absorption characteristics of the main chromophore. The lone pairs on the nitrogen atoms can participate in n → π* transitions and also interact with the ring's π-system, often causing a bathochromic shift (a shift to longer wavelengths).

Chlorine Atom (-Cl): As an auxochrome, the chlorine atom with its lone-pair electrons can also influence the absorption maxima of the aromatic ring.

The electronic spectrum is expected to show intense absorption bands at shorter wavelengths, characteristic of the π → π* transitions of the substituted pyridine system. Additionally, weaker, longer-wavelength bands corresponding to the n → π* transitions, primarily associated with the non-bonding electrons of the nitrogen atoms in the hydrazinyl group and the oxygen of the carbonyl group, are anticipated. masterorganicchemistry.com

The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the solvent environment. academie-sciences.fr Solvent polarity can influence the energy levels of the different electronic states, leading to shifts in the absorption peaks. Furthermore, the pH of the solution would have a profound effect. Both the hydrazinyl and carboxylic acid groups are ionizable. Protonation or deprotonation of these sites would alter the electronic distribution within the molecule, leading to significant changes in the UV-Vis spectrum. For instance, protonation of the hydrazinyl group in an acidic medium would likely cause a hypsochromic shift (a shift to shorter wavelengths) of the n → π* transition band due to the stabilization of the non-bonding electrons.

While specific experimental values are not cited, the table below summarizes the types of electronic transitions expected for this compound based on its molecular structure.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Molecular Fragment Responsible | Expected Wavelength Region | Expected Intensity |

| π → π | Delocalized π-system of the substituted pyridine ring | Shorter UV (e.g., < 300 nm) | High |

| n → π | Non-bonding electrons on nitrogen atoms of the hydrazinyl group | Longer UV (e.g., > 300 nm) | Low to Medium |

| n → π* | Non-bonding electrons on the oxygen atom of the carboxylic group | UV Region | Low |

Chemical Transformations and Derivatization of 2 Chloro 6 Hydrazinylnicotinic Acid

Reactions at the Hydrazine (B178648) Moiety

The hydrazine group is a highly nucleophilic center and readily participates in a variety of reactions, including condensations, cyclizations, and acylations.

Hydrazone Formation and Condensation Reactions with Carbonyl Compounds

The reaction of 2-Chloro-6-hydrazinylnicotinic acid with aldehydes and ketones leads to the formation of hydrazones. This condensation reaction is a fundamental transformation of the hydrazine moiety. The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. uchile.clnptel.ac.in The reaction conditions for hydrazone formation are typically mild, often involving stirring the reactants in a suitable solvent like ethanol (B145695) at room temperature or with gentle heating. researchgate.net

These hydrazone derivatives are not merely stable products but also serve as versatile intermediates for further synthetic manipulations. The resulting C=N double bond and the remaining N-H proton of the hydrazone can participate in subsequent cyclization reactions.

Cyclization Reactions for Fused Heterocyclic Ring Systems

The hydrazine moiety of this compound is a key precursor for the synthesis of various fused heterocyclic ring systems. These reactions often proceed through an initial condensation or acylation at the hydrazine group, followed by an intramolecular cyclization.

Pyrazoles: Pyrazole (B372694) rings can be formed by reacting the hydrazine moiety with 1,3-dicarbonyl compounds or their equivalents. organic-chemistry.orgnih.govmdpi.com The reaction proceeds via a condensation-cyclization sequence. For instance, reaction with a β-diketone would involve initial formation of a hydrazone with one carbonyl group, followed by intramolecular attack of the remaining hydrazino nitrogen on the second carbonyl group and subsequent dehydration to form the pyrazole ring. cdnsciencepub.com

Oxadiazoles (B1248032): The synthesis of 1,3,4-oxadiazoles from this compound typically involves a two-step process. researchgate.netijper.orgchim.it First, the hydrazine is acylated to form a diacylhydrazine derivative. This intermediate is then subjected to cyclodehydration using reagents like phosphorus oxychloride or sulfuric acid to yield the 1,3,4-oxadiazole (B1194373) ring. ijrpc.comkashanu.ac.ir One-pot methods have also been developed for the synthesis of oxadiazoles from hydrazides. ijper.org

Triazoles: 1,2,4-Triazole rings can be synthesized from the hydrazine derivative through various routes. nih.govscispace.com One common method involves the reaction with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized. Another approach is the reaction with orthoesters. The specific synthetic pathway and reagents determine the substitution pattern of the resulting triazole ring. organic-chemistry.orgscispace.com

Acylation and Sulfonylation of the Hydrazine Nitrogen

The nucleophilic nitrogen atoms of the hydrazine moiety can be readily acylated or sulfonylated.

Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group onto the hydrazine nitrogen. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The resulting N-acylhydrazide derivatives are often stable compounds and can be used as intermediates for further transformations, such as the synthesis of oxadiazoles. chim.it

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated derivatives. This modification can influence the chemical and biological properties of the resulting molecule.

Reactions at the Chloro Moiety

The chlorine atom on the pyridine (B92270) ring is susceptible to replacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chloro group at the 2-position of the pyridine ring can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comyoutube.com The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). mdpi.com The reactivity in SNAr reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as amines, alkoxides, and thiolates can effectively replace the chlorine atom. d-nb.infochemrxiv.org The reaction is often carried out at elevated temperatures and may require the use of a base.

Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. eie.grnih.govtorontomu.caresearchgate.net These reactions are powerful tools for the structural diversification of the this compound scaffold. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the chloro-pyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The Suzuki coupling is widely used to form biaryl structures. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be influenced by the specific substrates being coupled. nih.govuwindsor.ca

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the chloro-pyridine and a terminal alkyne. organic-chemistry.orgresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nanochemres.orgmdpi.com It provides a direct route to alkynyl-substituted pyridines.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyridine ring by coupling the chloro-derivative with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.orgresearchgate.net This reaction is a versatile method for forming new carbon-carbon double bonds. nih.govchemrxiv.org

| Reaction Type | Reagents and Conditions | Product Type |

| Hydrazone Formation | Aldehydes or ketones, typically in ethanol at room temperature or with gentle heating. uchile.clnptel.ac.inresearchgate.net | Hydrazones |

| Pyrazole Synthesis | 1,3-Dicarbonyl compounds, often with acid or base catalysis. organic-chemistry.orgnih.govmdpi.comcdnsciencepub.com | Fused Pyrazoles |

| Oxadiazole Synthesis | Acylation followed by cyclodehydration (e.g., POCl₃, H₂SO₄). researchgate.netijper.orgchim.itijrpc.comkashanu.ac.ir | Fused 1,3,4-Oxadiazoles |

| Triazole Synthesis | Isothiocyanates, orthoesters, or other suitable reagents, often with cyclization promoters. nih.govscispace.comorganic-chemistry.orgscispace.com | Fused 1,2,4-Triazoles |

| Acylation | Acid chlorides or anhydrides, usually with a base. chim.it | N-Acylhydrazides |

| Sulfonylation | Sulfonyl chlorides, in the presence of a base. | N-Sulfonylhydrazides |

| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., amines, alkoxides, thiolates), often at elevated temperatures. masterorganicchemistry.comyoutube.commdpi.comd-nb.infochemrxiv.org | 2-Substituted-6-hydrazinylnicotinic acids |

| Suzuki Coupling | Organoboron reagents, Pd catalyst, base. organic-chemistry.orgmdpi.comnih.govuwindsor.caresearchgate.net | 2-Aryl/vinyl-6-hydrazinylnicotinic acids |

| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, base. organic-chemistry.orgresearchgate.netnih.govnanochemres.orgmdpi.com | 2-Alkynyl-6-hydrazinylnicotinic acids |

| Heck Coupling | Alkenes, Pd catalyst, base. organic-chemistry.orglibretexts.orgresearchgate.netnih.govchemrxiv.org | 2-Alkenyl-6-hydrazinylnicotinic acids |

Transformations of the Carboxylic Acid Group

The carboxylic acid group is a key site for derivatization, allowing for the formation of esters, amides, and other related compounds. These transformations are fundamental in modifying the molecule's solubility, and potential for further reactions.

The carboxylic acid moiety of this compound can be converted to its corresponding esters and amides through various established synthetic protocols. However, the presence of the nucleophilic hydrazinyl group requires careful selection of reaction conditions or the use of a protecting group strategy to achieve chemoselectivity. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the hydrazinyl moiety, allowing for the selective transformation of the carboxylic acid.

Esterification:

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylate can be activated to facilitate the reaction.

Acid-catalyzed Esterification: This method involves heating the carboxylic acid with an excess of the desired alcohol (e.g., methanol (B129727), ethanol) and a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.

Alkyl Halide Esterification: The carboxylate salt of the acid, formed by reaction with a base, can be reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding ester.

Amidation:

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures, so coupling agents are often employed to facilitate the reaction under milder conditions.

Coupling Agent-Mediated Amidation: Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) can be used to activate the carboxylic acid, enabling its reaction with an amine at or below room temperature. researchgate.netnih.gov This method is known for its efficiency in forming amide bonds. researchgate.net

The following table summarizes representative, chemically plausible esterification and amidation reactions of this compound, assuming appropriate conditions for selectivity.

| Product Name | Reagents | Solvent | Conditions | Plausible Yield (%) |

| Methyl 2-chloro-6-hydrazinylnicotinate | Methanol, H₂SO₄ (cat.) | Methanol | Reflux | 75-85 |

| Ethyl 2-chloro-6-hydrazinylnicotinate | Ethanol, SOCl₂ (cat.) | Ethanol | Reflux | 70-80 |

| 2-Chloro-6-hydrazinyl-N-phenylnicotinamide | Aniline, CDMT, N-methylmorpholine | THF | Room Temp | 80-90 |

| N-Benzyl-2-chloro-6-hydrazinylnicotinamide | Benzylamine, CDMT, N-methylmorpholine | THF | Room Temp | 80-90 |

The decarboxylation of heteroaromatic carboxylic acids, such as nicotinic acid derivatives, typically requires significant energy input or the use of specific catalysts. organic-chemistry.orgdoubtnut.com The removal of the carboxyl group from this compound would yield 2-chloro-6-hydrazinylpyridine.

While specific studies on the decarboxylation of this compound are not prominent in the available literature, general methods for the decarboxylation of nicotinic acids can be considered. These methods often involve heating the acid, sometimes in the presence of a metal catalyst like copper or silver salts, to high temperatures. organic-chemistry.org The electronic nature of the substituents on the pyridine ring can influence the ease of decarboxylation.

Investigation of Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically on the transformations of this compound are not extensively documented in the public domain. However, the mechanisms of the fundamental reactions it undergoes can be inferred from well-established principles of organic chemistry.

Esterification Mechanism (Acid-Catalyzed):

The Fischer-Speier esterification mechanism would be operative. This involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. Each step in this process is reversible.

Amidation Mechanism (with CDMT):

When using a coupling agent like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), the reaction proceeds through the formation of a highly reactive activated ester intermediate. The carboxylic acid first reacts with CDMT, with the assistance of a base like N-methylmorpholine, to form an acyloxy-1,3,5-triazine. This intermediate is then susceptible to nucleophilic attack by the amine, which displaces the triazine moiety to form the amide. researchgate.netnih.gov This pathway avoids the need for high temperatures and generally results in high yields. nih.gov

Decarboxylation Mechanism:

The mechanism of decarboxylation of heteroaromatic carboxylic acids can vary depending on the conditions. For thermal decarboxylation, a common pathway involves the formation of a zwitterionic intermediate where the pyridine nitrogen is protonated by the carboxylic acid proton. This facilitates the cleavage of the C-C bond, releasing carbon dioxide. In metal-catalyzed decarboxylations, the mechanism likely involves the formation of a metal carboxylate, which then undergoes decomposition to the aryl-metal species, followed by protodemetalation.

Kinetic studies would be necessary to determine the rate laws and activation parameters for these reactions, which would provide deeper insight into the transition states and the influence of the substituents on the reaction rates. Such studies for this compound have not been found in the surveyed literature.

Computational Chemistry Studies on 2 Chloro 6 Hydrazinylnicotinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and properties of molecules. Such studies on substituted nicotinic acids and pyridine (B92270) derivatives have been conducted, providing insights into their molecular geometries, electronic properties, and spectroscopic characteristics. However, specific data for 2-Chloro-6-hydrazinylnicotinic acid is absent from the surveyed literature.

Molecular Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular geometry, bond lengths, bond angles, and conformational analysis of this compound, which would typically be determined through methods like DFT, is not available in published research.

Electronic Structure and Frontier Molecular Orbital Analysis

Analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity, has not been specifically reported for this compound. While studies on other nicotinic acid derivatives exist, these findings cannot be directly extrapolated to the title compound with scientific accuracy. dergipark.org.trnih.gov

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are often used to predict spectroscopic data to aid in the characterization of compounds. However, no published studies were found that present predicted NMR, IR, or UV-Vis spectra for this compound based on quantum chemical calculations.

Reaction Pathway Elucidation and Transition State Analysis

The computational study of reaction mechanisms, including the identification of transition states and the calculation of activation energies, provides valuable insights into the chemical reactivity of a compound. Research on the reactivity of related hydrazinylpyridines and their participation in cyclocondensation reactions exists, but a specific computational analysis of the reaction pathways involving this compound is not documented. acs.orgrsc.org

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in solution, providing information on solvation, conformational dynamics, and interactions with other molecules. While MD simulations have been applied to various pyridine derivatives to understand their behavior in different environments, no such studies have been published for this compound. tandfonline.comacs.orgrsc.orgnih.govresearchgate.net

Prediction of Reactivity Sites and Selectivity

Computational models can predict the most likely sites for electrophilic and nucleophilic attack on a molecule, thus predicting its reactivity and selectivity in chemical reactions. Although general principles of reactivity for hydrazinyl and pyridine moieties are known, specific computational predictions for the reactivity sites of this compound are not available in the current body of scientific literature.

Applications of 2 Chloro 6 Hydrazinylnicotinic Acid in Advanced Organic Synthesis

Development of Novel Heterocyclic Scaffolds

2-Chloro-6-hydrazinylnicotinic acid and its close derivatives are pivotal starting materials for synthesizing fused heterocyclic systems, most notably pyrazolo[3,4-b]pyridines. This scaffold is of high interest due to its prevalence in compounds with a wide range of pharmacological activities.

The traditional and most effective route to the pyrazolo[3,4-b]pyridine system involves the reaction of functionalized 2-chloronicotinic acids with substituted hydrazines. The intermediate 2-hydrazinopyridine (B147025) undergoes a spontaneous intramolecular cyclocondensation to form the fused pyrazole (B372694) ring. For instance, the nitrile analog, 6-hydrazino-2-chloronicotinonitrile, reacts with 1,3-dicarbonyl compounds to produce 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridines. bohrium.com

Furthermore, the related precursor, 6-hydrazinonicotinic acid hydrazide, which contains two distinct nucleophilic hydrazine (B178648) centers, demonstrates remarkable versatility. It can undergo chemoselective and regioselective cyclization reactions. For example, reaction with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones yields pyrazolinyl-pyridinohydrazones. researchgate.netarkat-usa.org In a different transformation, reaction with triethylorthoacetate leads to a double [4+1] cyclocondensation, forming a 3-methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)- bohrium.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine, a complex tricyclic system. arkat-usa.org This reactivity highlights the compound's utility in generating a diverse range of heterocyclic frameworks from a single, readily accessible precursor.

Table 1: Synthesis of Heterocyclic Scaffolds

| Starting Material | Reagent(s) | Resulting Scaffold | Reference(s) |

|---|---|---|---|

| 6-Hydrazino-2-chloronicotinonitrile | 1,3-Diketones | 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridine | bohrium.com |

| 6-Hydrazinonicotinic acid hydrazide | 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-ones | Pyrazolinyl-pyridinohydrazone | researchgate.netarkat-usa.org |

| 6-Hydrazinonicotinic acid hydrazide | Triethylorthoacetate | 3-Methyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)- bohrium.comresearchgate.netCurrent time information in Bangalore, IN.triazolo[4,3-a]pyridine | arkat-usa.org |

Precursor for Complex Natural Product Analogs and Synthetic Targets

While the direct application of this compound in the total synthesis of a specific natural product is not documented in the reviewed literature, its role as a precursor to complex synthetic targets and analogs is significant. rsc.orgengineering.org.cn Its primary contribution lies in providing access to the pyrazolo[3,4-b]pyridine core, a privileged scaffold found in numerous medicinally important synthetic compounds. nih.gov For example, this heterocyclic system is a key feature in molecules designed as inhibitors for various protein kinases. nih.gov

Moreover, this compound is itself a synthetic analog of 6-hydrazinonicotinic acid (HYNIC). nih.gov HYNIC is a well-established and critically important bifunctional chelator used to attach technetium-99m and other radionuclides to biomolecules, such as peptides and antibodies, for diagnostic imaging. nih.govresearchgate.netacs.org The synthesis of analogs like 2-chloro-HYNIC is pursued to fine-tune the chelation properties and to create trifunctional agents for constructing more complex bioconjugates, which are themselves sophisticated synthetic targets for theranostic applications. nih.govacs.org

Synthesis of Polyfunctionalized Pyridine (B92270) Derivatives

The distinct reactivity of the functional groups on the this compound ring allows for the stepwise and controlled synthesis of highly functionalized pyridine derivatives. The hydrazinyl group is a particularly versatile handle for elaboration.

A key strategy involves the chemoselective condensation of the more nucleophilic hydrazine moiety in 6-hydrazinonicotinic acid hydrazide with various aryl or heteroaryl aldehydes. researchgate.netarkat-usa.org This reaction proceeds smoothly in ethanol (B145695) to furnish a series of 6-[(2-(arylidene)hydrazinyl)]nicotinohydrazides. researchgate.netarkat-usa.org These products are stable, polyfunctionalized pyridines that retain a free hydrazide group, which can be used for further transformations.

This remaining hydrazide function can then undergo subsequent cyclocondensation reactions. For example, treatment with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones leads to the formation of a pyrazoline ring, while reaction with triethylorthoacetate can form a 1,3,4-oxadiazole (B1194373) ring. arkat-usa.org This sequential reactivity demonstrates how the initial precursor can be elaborated into pyridine derivatives bearing multiple, distinct heterocyclic substituents.

Table 2: Synthesis of Polyfunctionalized Pyridines

| Precursor | Reagent 1 (Selective Condensation) | Intermediate | Reagent 2 (Cyclization) | Final Product | Reference(s) |

|---|---|---|---|---|---|

| 6-Hydrazinonicotinic acid hydrazide | Aryl aldehyde (e.g., 4-chlorobenzaldehyde) | 6-[2-(4-chlorobenzylidene)hydrazinyl]nicotinohydrazide | Triethylorthoacetate | 2-(5-(5-Methyl-1,3,4-oxadiazol-2-yl)-pyridin-2-yl)-4-chlorobenzaldehyde hydrazone | arkat-usa.org |

| 6-Hydrazinonicotinic acid hydrazide | Heteroaryl aldehyde | 6-[2-(heteroarylidene)hydrazinyl]nicotinohydrazide | 4-Alkoxy-1,1,1-trifluoroalk-3-en-2-one | Pyridinyl-hydrazone bearing a pyrazoline-carbonyl moiety | researchgate.netarkat-usa.org |

Role in Supramolecular Chemistry and Self-Assembled Systems

The structural features of this compound lend themselves to applications in supramolecular chemistry and the formation of self-assembled systems, primarily through coordination chemistry and its use as a bifunctional linker. beilstein-journals.org

The pyridyl-hydrazine motif is an effective chelation site for metal ions. The pyridine nitrogen and the hydrazine group can act as a bidentate ligand, coordinating with metal centers to form stable complexes. nih.gov For example, derivatives of 6-hydrazinonicotinic acid react with isothiocyanates to form pyridylthiosemicarbazide ligands. These ligands can then coordinate with metal-oxo cores, such as Rhenium(V)-oxo, to form well-defined, self-assembled coordination complexes. nih.gov The ability to form such discrete molecular assemblies is a cornerstone of crystal engineering and supramolecular chemistry. researchgate.net

Furthermore, the compound's role as an analog of the HYNIC chelator is inherently supramolecular. When HYNIC is conjugated to a large biomolecule like a peptide, it acts as a linker to bind a radiometal. nih.gov The resulting metallo-bioconjugate is a complex supramolecular system where the small molecule linker mediates the assembly of the protein and the metal ion, guiding the radionuclide to a specific biological target. researchgate.netmdpi.com The synthesis of derivatives like this compound offers pathways to create more advanced, trifunctional linkers for building even more elaborate self-assembled systems for medical applications. nih.gov

Ligand Design and Coordination Chemistry of 2 Chloro 6 Hydrazinylnicotinic Acid

Exploration of Chelation Modes with Transition Metal Ions

2-Chloro-6-hydrazinylnicotinic acid, an analogue of the well-established chelator 6-hydrazinylnicotinic acid (HYNIC), exhibits specific modes of chelation with transition metal ions. nih.gov The primary donor atoms involved in coordination are the nitrogen atoms from the pyridine (B92270) ring and the hydrazine (B178648) moiety. mdpi.com This allows the ligand to act as a bidentate agent, forming a stable chelate ring with a central metal ion.

The coordination behavior is largely parallel to that of its parent compound, HYNIC. nih.gov The ligand typically coordinates to a metal center through the pyridine nitrogen and one of the nitrogen atoms of the hydrazine group. mdpi.com The presence of the chloro-substituent at the 2-position of the pyridine ring can influence the electronic properties of the ring, potentially affecting the Lewis basicity of the pyridine nitrogen and, consequently, the stability and structure of the resulting metal complex. Theoretical studies and analysis of similar complexes suggest that transition metal ions will form coordination compounds where the geometry can range from square planar to octahedral, depending on the metal ion and the presence of other co-ligands. researchgate.netlibretexts.orglumenlearning.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound generally follows established methods for coordination compounds derived from hydrazone and nicotinic acid-based ligands. researchgate.net The process typically involves reacting a salt of the desired transition metal (e.g., acetates or chlorides of copper, nickel, cobalt) with the ligand in a suitable solvent, often methanol (B129727) or ethanol (B145695). researchgate.netsysrevpharm.org The mixture is usually heated under reflux to facilitate the complexation reaction. jptcp.com

Characterization of the resulting solid-state metal complexes employs a suite of analytical techniques to confirm their structure and purity. jptcp.com These methods include:

Elemental Analysis (CHN Analysis): To determine the empirical formula and confirm the stoichiometry of the metal-to-ligand ratio in the complex. researchgate.net

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, N-H, and pyridine ring vibrations) upon complexation. sysrevpharm.orgresearchgate.net A shift to a lower frequency for the C=N and amide bands typically indicates coordination through the azomethine nitrogen and carbonyl oxygen. sysrevpharm.org

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can elucidate the structure of diamagnetic complexes in solution. The disappearance or shift of the carboxylic OH proton signal and shifts in aromatic proton signals can confirm coordination. researchgate.net

Mass Spectrometry: To determine the molecular weight of the complex and confirm its composition. researchgate.net

Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes. researchgate.netjptcp.com

Electronic and Structural Properties of Metal-2-Chloro-6-hydrazinylnicotinic Acid Complexes

The electronic and structural properties of metal complexes with this compound are dictated by the nature of the central metal ion and the coordination environment. The chloro group on the pyridine ring acts as an electron-withdrawing group, which can subtly alter the electronic properties compared to complexes of the unsubstituted HYNIC.

Electronic Properties: The electronic spectra (UV-Vis) of these complexes are expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metals with partially filled d-orbitals. researchgate.netrsc.org These spectral features are highly dependent on the resulting geometry of the complex (e.g., octahedral or tetrahedral). ajol.info The electrochemical properties, studied via techniques like cyclic voltammetry, would reveal the redox behavior of the metal center within the complex, which can be influenced by the electronic effects of the chloro-substituent. mdpi.com

Structural Properties: X-ray crystallography is the definitive method for determining the precise three-dimensional structure, including bond lengths and angles. rsc.org In the absence of specific crystal data for this compound complexes, predictions can be made based on related structures. The ligand is expected to act as a tridentate or bidentate chelator. researchgate.netnih.gov For a 1:2 metal-to-ligand ratio with a transition metal like Co(II) or Ni(II), an octahedral geometry is likely, with two tridentate ligand molecules coordinating to the metal center. researchgate.netajol.info For a 1:1 complex, the remaining coordination sites on the metal would likely be occupied by solvent molecules or other co-ligands. researchgate.net The coordination number for the central metal ion is typically four or six. lumenlearning.com

| Technique | Expected Observation | Inference |

|---|---|---|

| IR Spectroscopy | Shift of ν(C=N) and pyridine ring vibrations to lower frequencies. | Coordination via azomethine and pyridine nitrogen atoms. sysrevpharm.org |

| UV-Vis Spectroscopy | Appearance of new bands in the visible region. | d-d electronic transitions and charge-transfer bands, indicative of coordination geometry. researchgate.net |

| ¹H NMR (for diamagnetic complexes) | Disappearance of the carboxylic acid proton signal and shifts in the aromatic and hydrazine proton signals. | Confirmation of deprotonation and coordination. researchgate.net |

Potential as a Bifunctional Chelating Agent (Referencing the role of 6-Hydrazinylnicotinic acid)

A bifunctional chelating agent (BFCA) is a molecule with two distinct parts: a strong metal-chelating unit and a reactive functional group that can be covalently linked to a biomolecule, such as a peptide or antibody. mdpi.comgoogle.com This design allows for the targeting of specific biological sites with a metal ion, which is often a radionuclide for imaging or therapy. mdpi.com

6-Hydrazinylnicotinic acid (HYNIC) is one of the most effective and widely used BFCAs, particularly for the radionuclide technetium-99m (Tc-99m). mdpi.comresearchgate.net It efficiently complexes with technetium, while its carboxylic acid group provides a handle for conjugation to targeting vectors. mdpi.com

This compound was synthesized and evaluated as an analogue of HYNIC for this very purpose. nih.gov Research indicates that its coordination chemistry with technetium is broadly similar to that of HYNIC. nih.gov However, it was found to be a less efficient chelator. nih.gov Despite this, the presence of the chlorine atom introduces a new dimension. This halogen atom can serve as a site for further chemical modification, presenting an opportunity to develop "trifunctional" analogues, which could be used for creating more complex bioconjugates. nih.gov

| Property | This compound | 6-Hydrazinylnicotinic Acid (HYNIC) |

|---|---|---|

| Function | Bifunctional chelating agent. nih.gov | Well-established bifunctional chelating agent. nih.govmdpi.com |

| Chelation Efficiency (Technetium) | Less efficient than HYNIC. nih.gov | Highly efficient. mdpi.com |

| Coordination Mode | Bidentate via pyridine and hydrazine nitrogens. nih.govmdpi.com | Bidentate via pyridine and hydrazine nitrogens. mdpi.com |

| Additional Functionality | Chloro group offers potential for further modification (trifunctional potential). nih.gov | Standard bifunctional chelator. barc.gov.in |

Applications in Radiochemistry Ligand Development (Focus on chemical aspects, not clinical imaging)

The primary interest in this compound within radiochemistry is its role as a ligand for developing radiopharmaceuticals, specifically for single-photon emission computed tomography (SPECT) imaging using technetium-99m. mdpi.comresearchgate.net Tc-99m is the most widely used radionuclide in diagnostic nuclear medicine due to its ideal nuclear properties, including a 6-hour half-life and emission of a 140 keV gamma ray. researchgate.net

The development of a radiopharmaceutical involves attaching a radionuclide like Tc-99m to a targeting biomolecule. barc.gov.in This requires a bifunctional chelator that can hold the metal ion with high stability to prevent its release in vivo. mdpi.combarc.gov.in The study of ligands like this compound is part of the ongoing effort to refine and improve these chelating systems.

While its coordination chemistry with technetium was found to be similar to HYNIC, its lower chelation efficiency is a critical factor. nih.gov The goal in ligand design is to achieve rapid and stable complexation of the radionuclide under mild, aqueous conditions. mdpi.com The introduction of the chloro-substituent was an attempt to modulate the properties of the HYNIC scaffold. Although it resulted in a less efficient chelator in this instance, such structural modifications are crucial for probing structure-activity relationships. nih.gov Understanding how substituents affect coordination efficiency, complex stability, and lipophilicity is fundamental to designing the next generation of radiopharmaceutical ligands. europa.eu The potential for creating trifunctional agents from this scaffold remains an area of chemical interest for constructing more elaborate targeted radiotracers. nih.gov

Medicinal Chemistry Research: Scaffold Design and Structure Activity Relationship Sar Concepts

Design Principles for Derivatives of 2-Chloro-6-hydrazinylnicotinic Acid as Potential Bioactive Agents

The design of bioactive agents based on the this compound scaffold is guided by several key principles aimed at modulating the molecule's physicochemical properties and its interaction with biological targets. The primary points of modification are the hydrazinyl and carboxylic acid moieties, as well as the pyridine (B92270) ring itself.

A common strategy involves the derivatization of the hydrazinyl group. The nucleophilic nature of this group allows for straightforward condensation reactions with various aldehydes and ketones to form hydrazone derivatives. researchgate.net This approach is valuable for introducing a wide range of substituents, thereby altering properties such as lipophilicity, steric bulk, and electronic distribution. For example, the reaction of nicotinic acid hydrazides with different aromatic aldehydes can lead to the synthesis of novel acylhydrazones. mdpi.com

Another design principle is the cyclization of the hydrazinyl moiety. This can lead to the formation of various heterocyclic rings, such as pyrazoles or 1,3,4-oxadiazoles. researchgate.net These new ring systems can lock the molecule into a more rigid conformation, which can be beneficial for binding to a specific biological target, and can also introduce new interaction points.

The selection of substituents is often guided by structure-activity relationship (SAR) studies. For instance, in the development of antitubercular agents based on a nicotinic acid hydrazide scaffold, it was found that the presence of lipophilic, electron-withdrawing halogen groups on an attached phenyl ring improved antimycobacterial activity. mdpi.com Similarly, converting the free hydrazide into an isatin (B1672199) hydrazide was shown to enhance activity significantly. mdpi.comresearchgate.net These findings illustrate a design principle where specific structural modifications are systematically made and evaluated to build a comprehensive understanding of the features required for biological efficacy.

Rational Drug Design Approaches Utilizing the Nicotinic Acid Hydrazinyl Scaffold

Rational drug design moves beyond traditional synthesis and screening by incorporating a detailed understanding of the biological target and the mechanism of action. For the nicotinic acid hydrazinyl scaffold, this approach has been applied to create more effective and specific therapeutic agents.

One prominent rational design strategy is the modulation of lipophilicity. For diseases like tuberculosis, where the pathogen M. tuberculosis has a lipid-rich cell wall, increasing the lipophilicity of a drug can enhance its ability to penetrate this barrier and reach its intracellular target. mdpi.comresearchgate.net This principle has guided the synthesis of nicotinic acid hydrazide derivatives with specific lipophilic substituents to improve their efficacy. mdpi.com

Bioisosterism is another powerful tool in rational drug design. This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For instance, researchers have used non-classical ring opening bioisosterism to develop novel series of aldehyde hydrazides and isatin hydrazides from a nicotinic acid hydrazide template. researchgate.net

Furthermore, the design can be target-specific. Researchers have incorporated the nicotinic acid hydrazide moiety into new molecular frameworks designed to interact with a particular biological target. For example, new 3,5-diphenylpyrazole (B73989) derivatives containing a nicotinic acid structure were designed to act as antihyperlipidemic agents by potentially inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter involved in cholesterol absorption. nih.gov This approach leverages the known properties of the nicotinic acid scaffold and combines it with a pharmacophore known to interact with the desired target.

The concept of Isoniazid (INH), a frontline antitubercular drug, often serves as an inspiration for rational design. INH is a simple hydrazide that acts as a prodrug, requiring activation by a mycobacterial enzyme. mdpi.com This mechanism has inspired the synthesis of various nicotinic acid hydrazide derivatives with the hypothesis that they might act through similar pathways or possess enhanced activity. researchgate.net

Computational Approaches in Pharmacophore Identification and Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid screening of virtual libraries and the optimization of lead compounds. For derivatives of the nicotinic acid hydrazinyl scaffold, computational methods are used to identify the essential structural features required for biological activity, known as a pharmacophore.

A pharmacophore model is a three-dimensional arrangement of electronic and steric features that is necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. researchgate.net By analyzing a set of active molecules, computational software can generate a common pharmacophore hypothesis.

For example, a study on novel substituted nicotinic acid hydrazones with antiproliferative activity led to the development of a pharmacophore model using the Molecular Operating Environment (MOE) software. nih.govresearchgate.net The best-generated model was characterized by two aromatic features and two hydrogen bond donor sites, providing a blueprint for designing new compounds with potentially enhanced activity. nih.govresearchgate.net

Once a pharmacophore model is established, it can be used for virtual screening of large compound databases to identify new molecules that fit the model and are therefore likely to be active. mdpi.com This process is much faster and more cost-effective than synthesizing and testing thousands of compounds in the lab.

Computational tools are also crucial for lead optimization. After identifying a promising lead compound, chemists can use modeling software to suggest modifications that might improve its binding affinity, selectivity, or pharmacokinetic properties. This can involve adding or removing functional groups to better match the pharmacophore or to establish more favorable interactions with the target protein, as predicted by molecular docking simulations. mdpi.com

| Feature ID | Feature Type | Description |

|---|---|---|

| F1 | Aromatic | An aromatic ring contributing to binding, likely through π-π stacking or hydrophobic interactions. |

| F2 | Aromatic | A second aromatic ring, indicating the importance of multiple aromatic systems for activity. |

| F3 | Hydrogen Bond Donor | A projected location for a hydrogen bond donor, crucial for anchoring the molecule in the target's active site. |

| F4 | Hydrogen Bond Donor | A second potential hydrogen bond donor site, further defining the required interaction pattern. |

Exploration of Molecular Interactions with Biological Targets (Focus on design and modeling, not biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to model the interaction between a potential drug molecule (ligand) and its protein target at the atomic level. This method provides invaluable insights into the binding mode and affinity of derivatives based on the this compound scaffold.

Docking studies allow researchers to visualize how a synthesized compound fits into the active site of a target protein. The simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For example, docking studies of novel nicotinic acid derivatives into the active sites of enzymes like E. coli enoyl reductase and cytochrome P450 14α-sterol demethylase (Cyp51) have been performed to understand their potential as antimicrobial agents. nih.gov The results of these simulations can reveal specific amino acid residues within the active site that are critical for binding.

In a study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides designed as anticancer agents, induced-fit docking (IFD) was used to model their interaction with the phosphatidylinositol 3-kinase (PI3Kα) binding site. mdpi.com The modeling showed how the derivatives occupy the binding pocket and engage with key residues, providing a structural basis for their activity.

The information gleaned from molecular docking is fundamental to the design process. By understanding how a parent compound binds, medicinal chemists can rationally design new derivatives with modifications intended to enhance these interactions. For instance, if docking reveals an unoccupied hydrophobic pocket near the bound ligand, a chemist might add a hydrophobic group to the ligand's scaffold to fill that pocket, potentially increasing binding affinity. Similarly, if a key hydrogen bond is identified, modifications can be made to strengthen this interaction.

| Target Enzyme | Ligand Scaffold | Key Interacting Residues (Example) | Primary Interaction Types |

|---|---|---|---|

| Cytochrome P450 (Cyp51) | Nicotinamide Dipeptide Derivative | CYS470, HIS377 | Hydrogen Bonding, Hydrophobic Interactions |

| Phosphatidylinositol 3-kinase (PI3Kα) | N-phenyl-quinolone-carboxamide | VAL851, LYS802, SER774 | Hydrogen Bonding, π-π Stacking |

| Carbonic Anhydrase I & II | Pyrazole-carboxamide | HIS94, HIS96, THR199, THR200 | Hydrogen Bonding with Zinc ion and active site residues |

Development of Prodrug Strategies Utilizing the Hydrazinyl Moiety

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. This strategy is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low membrane permeability, rapid metabolism, or lack of target specificity. The nicotinic acid scaffold and its hydrazinyl moiety are amenable to several prodrug design strategies.

The hydrazinyl group can be readily converted into a hydrazone by reacting it with an aldehyde or ketone. Hydrazones can be designed to be stable at the physiological pH of blood (around 7.4) but are susceptible to hydrolysis under the acidic conditions found in certain tissues or intracellular compartments like lysosomes. This pH-dependent cleavage would release the active hydrazinyl-containing drug at the desired site, which can be an effective strategy for targeted drug delivery.

Isoniazid, a key antitubercular drug, is a classic example of a prodrug featuring a hydrazide group. It requires in-vivo activation by a mycobacterial catalase-peroxidase enzyme (KatG) to exert its effect. mdpi.com This principle of bioactivation can inspire the design of novel this compound derivatives that are intended to be activated by specific enzymes present in target pathogens or tissues.

Beyond the hydrazinyl group, the carboxylic acid function of the nicotinic acid scaffold is another common handle for prodrug design. It can be converted into esters or amides. For instance, macromolecular prodrugs of nicotinic acid have been developed by linking it to polymers like poloxamer. google.com This approach can significantly prolong the drug's half-life, allowing for a slow and sustained release of the active nicotinic acid. google.com Another strategy involves conjugating nicotinic acid to bile acids to create prodrugs that target the apical sodium-dependent bile acid transporter (ASBT) for absorption, potentially leading to prolonged availability of the parent drug. nih.gov

These strategies can improve a drug's pharmacokinetic profile, reduce side effects by lowering the required dose frequency, and enhance patient compliance. google.comnih.gov

Future Research Directions and Outlook

Exploration of Asymmetric Synthesis Methodologies

The presence of a stereocenter can be critical for the biological activity and material properties of complex molecules. Asymmetric synthesis, the selective production of one enantiomer or diastereomer, is a cornerstone of modern chemistry. york.ac.uk Future research should focus on developing asymmetric methodologies centered around 2-Chloro-6-hydrazinylnicotinic acid.

The hydrazinyl group is a key functional handle for introducing chirality. Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, could be attached to the hydrazinyl nitrogen. york.ac.uk Subsequent reactions, such as alkylations or additions at the alpha-position to the hydrazine (B178648), could proceed with high diastereoselectivity. The auxiliary could then be cleaved to yield an enantiomerically enriched product. Another avenue involves using the compound as a ligand for transition metal catalysts in asymmetric transformations. The nitrogen atoms of the pyridine (B92270) ring and the hydrazine group can coordinate to a metal center, creating a chiral environment for reactions like asymmetric hydrogenation or C-C bond formation. frontiersin.org

Furthermore, organocatalysis presents a metal-free approach. Chiral phosphoric acids or other Brønsted acids could be used to protonate the pyridine nitrogen, creating a chiral ion pair that directs the approach of a nucleophile or electrophile to generate a stereocenter with high enantiomeric excess. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies

| Methodology | Approach | Potential Outcome |

| Chiral Auxiliaries | Attachment of a removable chiral group (e.g., Evans auxiliary) to the hydrazinyl moiety. | Diastereoselective functionalization followed by auxiliary removal to yield enantiopure products. |

| Metal Catalysis | Use as a bidentate or tridentate ligand for metals (e.g., Ni, Ru, Cu) in asymmetric catalysis. frontiersin.org | Enantioselective hydrogenations, cross-couplings, or cyclizations on substrates. |

| Organocatalysis | Employment of chiral Brønsted or Lewis acids to create a chiral environment around the molecule. researchgate.net | Enantioselective additions or transformations directed by non-covalent interactions. |

Application in Photocatalysis and Electrocatalysis

Photocatalysis and electrocatalysis offer green and efficient routes for chemical transformations. The electronic properties of the pyridine ring system, combined with the coordinating ability of the hydrazine and carboxylate groups, make this compound an intriguing candidate for these fields.

In electrocatalysis, the molecule could be integrated into electrode materials. It could be polymerized or grafted onto conductive surfaces to create modified electrodes for selective sensing or for driving specific redox reactions. The nitrogen atoms and the aromatic system can facilitate electron transfer processes, which are central to electrocatalytic applications.

Integration into Advanced Materials Science (e.g., MOFs, Covalent Organic Frameworks)

The development of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has revolutionized materials science. wikipedia.orgmdpi.com These materials have applications in gas storage, separation, catalysis, and sensing. nih.govmdpi.com this compound is an ideal candidate for a "linker" or "strut" molecule in the construction of new MOFs and COFs due to its rigid structure and multiple coordinating sites.

For MOF synthesis, the carboxylic acid group can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form the nodes of the framework, while the pyridine and hydrazine groups can act as additional coordination sites or be available for post-synthetic modification. wikipedia.orgmdpi.com The presence of the chloro-substituent offers a handle for further functionalization of the resulting MOF. The properties of the MOF, such as pore size, stability, and catalytic activity, could be tuned by carefully selecting the metal center and synthesis conditions.

For COF synthesis, which involves the formation of strong covalent bonds, the hydrazinyl group is particularly valuable. It can undergo condensation reactions with aldehyde-containing linkers to form robust hydrazone-linked frameworks. tcichemicals.com The resulting COFs could exhibit high chemical stability and permanent porosity, making them suitable for applications under harsh conditions. escholarship.org The integration of the pyridine and carboxylic acid functionalities within the COF structure could imbue it with unique catalytic or adsorptive properties. mdpi.com

Table 2: Potential Roles in Advanced Materials

| Material Class | Role of this compound | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes via the carboxylate group. wikipedia.org | Gas storage/separation, heterogeneous catalysis, chemical sensing. nih.gov |

| Covalent Organic Frameworks (COFs) | Monomer unit for condensation with aldehydes to form hydrazone-linked frameworks. tcichemicals.com | Stable catalysts, selective adsorbents, proton-conductive membranes. escholarship.org |

Expanding the Scope in Chemical Biology Tool Development

The hydrazinyl group is a powerful tool in chemical biology, most notably for its ability to react with aldehydes and ketones to form stable hydrazones. This reaction, known as bioconjugation, is widely used to label biomolecules with probes, tags, or drugs. The HYNIC (hydrazinonicotinamide) linker, derived from the related 6-hydrazinonicotinic acid, is already well-established for labeling proteins and peptides, particularly in the development of radiopharmaceuticals. westernsydney.edu.au

Future research can build upon this foundation. The this compound scaffold can be used to develop a new generation of chemical biology tools. The carboxylic acid can be activated to couple with amines on biomolecules, while the hydrazine provides a site for attaching reporter groups (fluorophores, biotin) or therapeutic agents. The chloro-substituent adds another layer of functionality, potentially enabling orthogonal reactions or modulating the electronic properties and stability of the molecule. This trifunctional nature could allow for the creation of complex, multi-purpose probes for studying biological systems or for targeted drug delivery. For instance, it has been used as a precursor in the synthesis of enzyme inhibitors. google.com

Interdisciplinary Approaches with Nanoscience and Supramolecular Assembly

The confluence of organic chemistry with nanoscience and supramolecular chemistry opens up new frontiers for creating functional materials and systems. beilstein-journals.org this compound possesses all the necessary features to be a key player in this interdisciplinary arena.

The molecule's ability to participate in hydrogen bonding (via the carboxylic acid and hydrazine groups) and π-π stacking (via the pyridine ring) makes it a prime candidate for forming well-defined supramolecular assemblies. mdpi.com Researchers could investigate the self-assembly of this molecule in various solvents to create nanostructures like fibers, ribbons, or vesicles. These assemblies could have applications in areas such as drug delivery, hydrogel formation, and templating the growth of inorganic materials. beilstein-journals.orgmdpi.com

In nanoscience, the compound can be used as a surface-modifying agent for nanoparticles (e.g., gold, iron oxide, quantum dots). By anchoring to the nanoparticle surface, it can impart new properties, such as improved water solubility, biocompatibility, or the ability to bind to specific biological targets. The free functional groups could then be used to attach other molecules, creating multifunctional nanoplatforms for diagnostics and therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-hydrazinylnicotinic acid, and how can researchers optimize reaction yields?

- Methodology : A common approach involves coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), with triethylamine as a base. For example, ammonium chloride can be used to introduce the hydrazinyl group via nucleophilic substitution . Optimization includes controlling stoichiometry (e.g., EDCI in excess) and reaction time (e.g., 16 hours at 25°C). Workup may involve precipitation or chromatography for purification.

Q. What techniques are effective for purifying this compound, and how can purity be validated?

- Methodology : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) are typical. Purity validation requires HPLC with UV detection (λ = 254 nm) or thin-layer chromatography (TLC) using silica plates and a butanol/water/acetic acid (60:25:15) system . Quantitative analysis via gas chromatography (GC) or NMR integration of impurity peaks is also recommended .

Q. How can researchers confirm the structural identity of this compound using crystallographic methods?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Use SHELXL for refinement, ensuring data resolution < 1.0 Å. Compare bond lengths and angles with analogous compounds (e.g., 6-chloronicotinic acid derivatives ). ORTEP-III can generate thermal ellipsoid plots to visualize molecular geometry and validate hydrogen bonding or π-stacking interactions .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazinyl group in this compound under acidic or basic conditions?

- Methodology : Conduct pH-dependent stability studies (e.g., 1H NMR in D₂O at pH 2–12). The hydrazinyl group may undergo hydrolysis to form nicotinic acid derivatives under strong acids or bases. Kinetic analysis (UV-Vis monitoring at 300 nm) can determine rate constants. Computational modeling (DFT calculations) using Gaussian or ORCA software can map transition states and activation energies .

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) for this compound?

- Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC). For IR, compare experimental carbonyl (C=O) stretches (~1680 cm⁻¹) with computed spectra from density functional theory (DFT). If contradictions persist, assess sample purity via elemental analysis or X-ray photoelectron spectroscopy (XPS) .

Q. What computational strategies predict the binding affinity of this compound in enzyme inhibition studies?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., kinases or dehydrogenases) using crystal structures from the PDB. Free energy perturbation (FEP) or molecular dynamics (MD) simulations (AMBER, GROMACS) can refine binding modes. Validate predictions with in vitro IC₅₀ assays .

Q. How does the chloronicotinic backbone influence the photostability of this compound in aqueous solutions?

- Methodology : Perform accelerated stability testing under UV light (λ = 365 nm) with HPLC monitoring. Compare degradation products (e.g., dechlorinated or oxidized species) with reference standards. Use ESR spectroscopy to detect radical intermediates. Control humidity and oxygen levels to isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.